N,N,3,3,5-Pentamethyl-1,2-oxaphosphol-2(3H)-amine
Description
N,N,3,3,5-Pentamethyl-1,2-oxaphosphol-2(3H)-amine is a synthetic organic compound that belongs to the class of oxaphospholamines. These compounds are characterized by the presence of both phosphorus and nitrogen atoms within a heterocyclic ring structure. The unique arrangement of atoms in this compound imparts distinct chemical and physical properties, making it of interest in various fields of research and industry.
Properties
CAS No. |
62179-30-0 |
|---|---|
Molecular Formula |
C8H16NOP |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
N,N,3,3,5-pentamethyloxaphosphol-2-amine |
InChI |
InChI=1S/C8H16NOP/c1-7-6-8(2,3)11(10-7)9(4)5/h6H,1-5H3 |
InChI Key |
UVUIBQPBYOILFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(P(O1)N(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,3,5-Pentamethyl-1,2-oxaphosphol-2(3H)-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the cyclization of a phosphine oxide with an amine in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and real-time monitoring systems helps in maintaining the desired reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N,N,3,3,5-Pentamethyl-1,2-oxaphosphol-2(3H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield phosphines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce new functional groups into the ring structure.
Scientific Research Applications
N,N,3,3,5-Pentamethyl-1,2-oxaphosphol-2(3H)-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N,3,3,5-Pentamethyl-1,2-oxaphosphol-2(3H)-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,3,3,5-Pentamethyl-1,2-oxaphosphol-2(3H)-amine include other oxaphospholamines and related heterocyclic compounds containing phosphorus and nitrogen atoms.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of substituents and ring structure, which imparts distinct chemical and physical properties. These properties may include enhanced stability, reactivity, or specific interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
